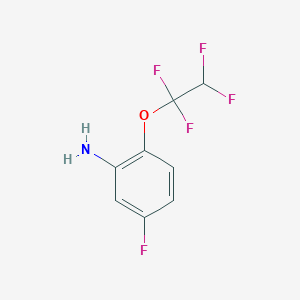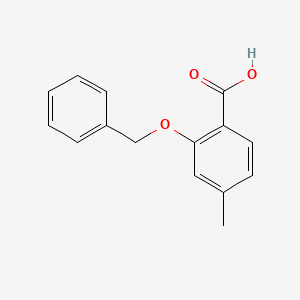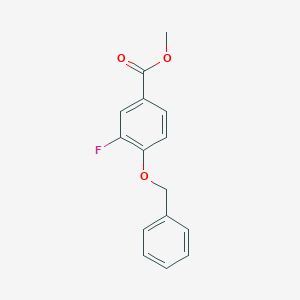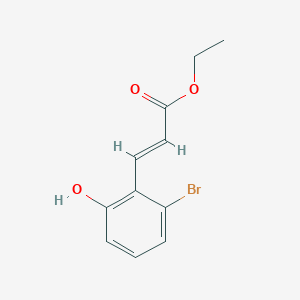
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% (2-TFEA) is an organofluorine compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and medicine. It was first synthesized in the 1940s and has since been used in a variety of research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% is widely used in scientific research, particularly in the fields of synthetic organic chemistry, biochemistry, and medicine. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, it is used as a reagent in the synthesis of various compounds, such as fluorinated compounds, nitro compounds, and sulfonamides. It is also used in the synthesis of fluorinated polymers and as a catalyst in the synthesis of fine chemicals.
Wirkmechanismus
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% is an organofluorine compound that is capable of forming strong covalent bonds with a variety of substrates. This makes it an ideal reagent for the synthesis of a variety of compounds. It is also capable of forming strong hydrogen bonds with substrates, which makes it an ideal catalyst for the synthesis of fine chemicals.
Biochemical and Physiological Effects
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, as well as to inhibit the uptake of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to have an anticonvulsant effect and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without significant degradation. It is also non-toxic and non-volatile, making it safe to handle and store. However, it is also highly reactive and can react with other compounds in the reaction mixture, which can lead to unexpected results.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98%. It has been proposed as a potential drug for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also be used in the synthesis of novel fluorinated compounds, such as fluorinated polymers, for use in a variety of applications. Finally, it could be used in the synthesis of agrochemicals and industrial chemicals, as well as in the synthesis of pharmaceuticals.
Synthesemethoden
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline, 98% can be synthesized by a variety of methods, including direct fluorination, fluorination with a fluorinating agent, and the use of a Lewis acid catalyst. The direct fluorination method involves the reaction of aniline and fluorotrichloromethane in an inert solvent, such as dichloromethane, at a temperature of -78°C. The fluorination with a fluorinating agent method involves the reaction of aniline and a fluorinating agent, such as trifluoromethanesulfonic anhydride, in an inert solvent, such as dimethylformamide, at a temperature of -78°C. Finally, the use of a Lewis acid catalyst method involves the reaction of aniline and a Lewis acid catalyst, such as boron trifluoride etherate, in an inert solvent, such as dichloromethane, at a temperature of -78°C.
Eigenschaften
IUPAC Name |
5-fluoro-2-(1,1,2,2-tetrafluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-4-1-2-6(5(14)3-4)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMRFFCSMTZKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2-Tetrafluoroethoxy)-5-fluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)




![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)





